AdipoRon

type 2 diabetes insulin resistance adiponectin receptor agonist

AdipoRon (CAS 924416-43-3) is the gold-standard, orally bioavailable dual AdipoR1/R2 agonist with validated Kd of 1.8 μM (AdipoR1) and 3.1 μM (AdipoR2). Extensively validated in Nature 2013, it serves as the mandatory reference for replicating metabolic studies in HFD-fed/db/db mice and benchmarking next-generation AdipoR agonists. Unlike newer analogues, AdipoRon’s defined dual binding, established in vivo protocol (50 mg/kg), and documented limitations (mitochondrial complex I inhibition, DMSO solubility) provide an essential baseline for SAR programs. Source high-purity AdipoRon (≥98%) to ensure reproducibility and cross-study comparability.

Molecular Formula C27H28N2O3
Molecular Weight 428.5 g/mol
CAS No. 924416-43-3
Cat. No. B1665536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipoRon
CAS924416-43-3
SynonymsAdipoRon; 
Molecular FormulaC27H28N2O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30)
InChIKeySHHUPGSHGSNPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AdipoRon (CAS 924416-43-3): Orally Active Adiponectin Receptor Agonist for Metabolic Disease Research


AdipoRon (CAS 924416-43-3) is a synthetic, orally bioavailable small-molecule agonist that binds to both adiponectin receptors AdipoR1 and AdipoR2 with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively [1]. It activates AMPK and PPARα signaling pathways, recapitulating the metabolic effects of the endogenous hormone adiponectin in skeletal muscle and liver [2]. The compound has been extensively validated in vivo, demonstrating amelioration of insulin resistance, glucose intolerance, and diabetic complications in high-fat diet-fed mice and genetically obese db/db mice, with complete loss of efficacy in AdipoR1/R2 double-knockout animals, confirming target specificity [3].

Why AdipoRon Cannot Be Interchanged with Generic Adiponectin Receptor Agonists Without Quantitative Validation


Adiponectin receptor agonists are not functionally interchangeable as a class. While multiple small molecules (including AdipoAI, ADP355, and diacerein) target AdipoR1/R2, they exhibit distinct receptor binding affinities, divergent selectivity profiles, variable oral bioavailability, and fundamentally different off-target liabilities [1]. AdipoRon itself demonstrates a documented dual receptor binding profile (Kd: 1.8 μM for AdipoR1; 3.1 μM for AdipoR2) that differs from newer agonists such as AdipoAI, which requires significantly lower doses to achieve comparable or superior biological effects in specific disease models [2]. Moreover, AdipoRon has been shown to possess a notable but moderate inhibition of mitochondrial complex I—a liability that has driven the development of second-generation analogues specifically designed to eliminate this activity [3]. Substitution without accounting for these quantitative differences in potency, bioavailability, and off-target activity can lead to irreproducible experimental outcomes and invalid cross-study comparisons.

Quantitative Differentiation Evidence for AdipoRon (CAS 924416-43-3) Versus Closest Analogs


AdipoRon vs. AdipoAI: Comparative in Vivo Efficacy Dosing in Diet-Induced Obesity Model

In a direct head-to-head comparison study, oral administration of AdipoAI (25 mg/kg) achieved similar efficacy in improving blood glucose control and insulin sensitivity in diet-induced obesity (DIO) mice as AdipoRon (50 mg/kg), demonstrating that AdipoRon requires approximately twice the dose to produce equivalent in vivo metabolic benefits [1]. AdipoAI-treated mice exhibited significant reductions in epididymal fat content and inflammatory markers, with both compounds showing comparable effects in adipose tissue [2].

type 2 diabetes insulin resistance adiponectin receptor agonist in vivo efficacy

AdipoRon vs. AdipoAI: Differential in Vitro Osteoclastogenesis Inhibition and Cytotoxicity

In a direct comparative study using RAW 264.7 cells, AdipoAI inhibited osteoclastogenesis at lower concentrations than AdipoRon without inducing detectable cytotoxicity, while AdipoRon exhibited measurable cytotoxic effects at the higher concentrations required for osteoclast inhibition [1]. Both compounds enhanced LC3A/B expression when cultured with RANKL, indicating autophagy activation, but AdipoAI demonstrated superior potency and a cleaner safety profile [2].

osteoclastogenesis periodontitis autophagy cytotoxicity

AdipoRon vs. AdipoRonPEG5: Comparative in Vivo Ceramide Reduction and Pharmacokinetic Improvement

AdipoRon is limited by poor aqueous solubility and suboptimal bioavailability, which constrains its in vivo efficacy [1]. A PEGylated derivative, AdipoRonPEG5, was developed to address these limitations. While both compounds substantially attenuate palmitate-induced lipotoxicity in INS-1 cells, only AdipoRonPEG5 treatment is accompanied by a significant reduction in cytotoxic ceramide species [2]. In vivo, AdipoRonPEG5 substantially reduces pancreatic, hepatic, and serum ceramide species, with a concomitant increase in sphingoid bases, and is more effective than AdipoRon in reducing ceramides and dihydroceramides in the liver of HFD-fed mice [3]. These superior effects are attributed to improved pharmacokinetics relative to the parent compound AdipoRon [4].

lipotoxicity ceramide pharmacokinetics PEGylation solubility

AdipoRon vs. AdipoRon Analogues: Comparative Mitochondrial Complex I Inhibition Liability

AdipoRon exhibits moderate inhibition of mitochondrial complex I, a liability associated with increased risk of lactic acidosis [1]. This off-target activity prompted the design, synthesis, and biological evaluation of 27 AdipoRon analogues aimed at identifying compounds that activate AMPK without inhibiting complex I [2]. Among these, benzyloxy arylamide B10 was identified as a potent AMPK activator lacking complex I inhibition, and six analogues exhibited significantly greater potency of AMPK activation than AdipoRon [3]. B10 dose-dependently improved glucose tolerance in normal mice and significantly lowered fasting blood glucose levels [4].

mitochondrial complex I AMPK activation lactic acidosis off-target liability structure-activity relationship

AdipoRon vs. AICAR: Pathway-Specific Rescue in AdipoR1 Knockdown Model

In a study examining the mechanism of AdipoRon in diabetic nephropathy, HK-2 human tubular cells exposed to high glucose were treated with AdipoRon, which restored AdipoR1 and phosphorylated AMPK (p-AMPK) expression [1]. These protective effects were partially abrogated by pretreatment with AdipoR1 siRNA, confirming target dependency [2]. Importantly, this abrogation was ameliorated by cotreatment with AICAR, a direct AMPK activator, demonstrating that AdipoRon acts specifically through the AdipoR1/p-AMPK pathway, whereas AICAR bypasses receptor requirement to directly activate AMPK [3].

diabetic nephropathy endoplasmic reticulum stress AMPK pathway AdipoR1 siRNA tubular injury

Evidence-Based Application Scenarios for AdipoRon (CAS 924416-43-3) in Metabolic and Cardiovascular Research


Foundational Studies of Adiponectin Receptor Signaling and AMPK/PPARα Pathway Activation

AdipoRon remains the reference standard for investigating AdipoR1/R2-mediated signaling due to its extensive validation in the 2013 Nature paper establishing the first orally active AdipoR agonist class [1]. Its dual binding profile (Kd: 1.8 μM for AdipoR1; 3.1 μM for AdipoR2) and complete loss of efficacy in AdipoR1/R2 double-knockout mice provide unambiguous target validation [2]. Use AdipoRon when replicating or extending published metabolic studies in HFD-fed or db/db mouse models, or when establishing baseline AdipoR agonist activity against which to benchmark novel analogues. Typical in vivo dosing: 50 mg/kg oral or intravenous; in vitro concentration range: 10-50 μM [3].

Diabetic Nephropathy, Podocyte Injury, and Renal Endothelial Dysfunction Models

AdipoRon has been specifically validated in type 2 diabetes-associated diabetic nephropathy models, where it restores diabetes-induced renal alterations in db/db mice and exerts renoprotective effects via direct intrarenal AdipoR1/R2 activation [1]. In high-glucose-treated human glomerular endothelial cells and murine podocytes, AdipoRon increases intracellular Ca2+ levels, activating the CaMKKβ/LKB1-AMPK/PPARα pathway and decreasing oxidative stress and apoptosis [2]. This tissue-specific validation distinguishes AdipoRon for renal and cardiovascular complication studies where AdipoR1/p-AMPK pathway integrity is being investigated, as demonstrated by the abrogation of protective effects with AdipoR1 siRNA [3].

Benchmarking Studies for Second-Generation AdipoR Agonists and PEGylated Derivatives

AdipoRon serves as the essential parent comparator for evaluating next-generation AdipoR agonists and structurally modified derivatives. Its documented limitations—including poor aqueous solubility (insoluble in water; DMSO-soluble) and moderate mitochondrial complex I inhibition—provide a defined baseline against which improved analogues are measured [1]. Studies developing AdipoRonPEG5 for enhanced bioavailability and ceramide reduction, or B10 for complex I-independent AMPK activation, all used AdipoRon as the reference standard for quantifying improvements in potency, selectivity, and pharmacokinetic properties [2]. Procurement of AdipoRon is mandatory for any structure-activity relationship (SAR) program or medicinal chemistry effort aimed at optimizing AdipoR agonist scaffolds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for AdipoRon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.